An In-depth Technical Guide to Phenyl Propyl Sulfide: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to Phenyl Propyl Sulfide: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl propyl sulfide, an aryl sulfide compound, possesses a unique combination of properties stemming from its sulfur-bridged phenyl and propyl groups. This guide provides a comprehensive overview of its chemical and structural characteristics, synthesis methodologies, and reactivity. We delve into its spectroscopic signature, explore its applications as a versatile precursor in organic synthesis, and discuss critical safety and handling protocols. This document is intended to serve as a valuable resource for professionals in research and drug development, offering insights into the compound's utility and behavior in various chemical transformations.
Introduction
Phenyl propyl sulfide, also known as (propylthio)benzene, belongs to the thioether family of organosulfur compounds. Its structure, featuring a sulfur atom linking an aromatic phenyl ring and an aliphatic propyl chain, imparts a distinct reactivity profile. The lone pairs of electrons on the sulfur atom allow for nucleophilic interactions, while the phenyl group influences the molecule's electronic properties.[1] This balance between aromatic and aliphatic character, coupled with the reactivity of the thioether linkage, makes phenyl propyl sulfide a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Molecular Structure and Physical Properties
The fundamental architecture of phenyl propyl sulfide dictates its physical and chemical behavior. Understanding its structural attributes is key to predicting its reactivity and handling requirements.
Molecular Structure
The structure of phenyl propyl sulfide is characterized by a benzene ring bonded to a sulfur atom, which is in turn attached to a propyl group.
Molecular Formula: C₉H₁₂S[2][3][4]
IUPAC Name: (Propylsulfanyl)benzene[2]
InChI: InChI=1S/C9H12S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3[1][2]
Diagram of Phenyl Propyl Sulfide's Molecular Structure
A 2D representation of the phenyl propyl sulfide molecule.
Physicochemical Properties
The physical properties of phenyl propyl sulfide are a direct consequence of its molecular structure. These properties are crucial for its handling, purification, and use in various applications.
| Property | Value | Reference |
| Molecular Weight | 152.26 g/mol | [1][2][3][4] |
| Boiling Point | 210–215 °C | [1] |
| Melting Point | -45 °C | [3][4] |
| Density | 0.9952 - 1.001 g/mL | [3][4] |
| Refractive Index | 1.555 - 1.5551 | [3][4] |
| logP (Octanol-Water) | 3.2 ± 0.1 | [1] |
Synthesis of Phenyl Propyl Sulfide
Several synthetic routes are available for the preparation of phenyl propyl sulfide, with the choice of method often depending on the desired scale, purity, and available starting materials.
Nickel-Catalyzed Cross-Coupling
A modern and efficient method for the synthesis of aryl sulfides is the nickel-catalyzed cross-coupling of aryl halides with aliphatic thiols.[1] This approach offers mild reaction conditions and high yields.
Reaction Scheme:
Ar-X + HS-C₃H₇ → Ar-S-C₃H₇ + HX (where X = Cl, Br; Ar = aryl group)[1]
Experimental Protocol: Nickel-Catalyzed Synthesis
-
Reaction Setup: To a dry, inert-atmosphere glovebox, add NiCl₂(dppf) (5 mol%), BINAP (ligand), the aryl halide (1.0 equiv), and anhydrous DMF.
-
Addition of Thiol: Add 1-propanethiol (1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the reaction vessel and heat to 80°C with stirring.
-
Monitoring: Monitor the reaction progress by GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This method has been shown to achieve an 89% isolated yield for phenyl propyl sulfide, a significant improvement over traditional methods.[1]
Diagram of the Catalytic Cycle
A simplified representation of the nickel-catalyzed cross-coupling cycle.
Chemical Reactivity and Key Reactions
The reactivity of phenyl propyl sulfide is centered around the sulfur atom and the adjacent phenyl and propyl groups.
Oxidation
The sulfur atom in phenyl propyl sulfide can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is a cornerstone of its synthetic utility.
Oxidation to Phenyl Propyl Sulfoxide:
Controlled oxidation, for instance with hydrogen peroxide, yields phenyl propyl sulfoxide, a chiral molecule with applications in pharmaceuticals.[1]
C₆H₅-S-C₃H₇ + H₂O₂ → C₆H₅-SO-C₃H₇ + H₂O
Experimental Protocol: Oxidation to Sulfoxide
-
Dissolution: Dissolve phenyl propyl sulfide (1.0 equiv) in a suitable solvent such as methanol or acetic acid.
-
Oxidant Addition: Cool the solution in an ice bath and add a controlled amount of 30% hydrogen peroxide (1.0-1.1 equiv) dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfoxide.
Further oxidation under more vigorous conditions will produce the corresponding sulfone.
Reduction of Phenyl Propyl Sulfoxide
The reverse reaction, the reduction of the sulfoxide back to the sulfide, can also be achieved. For instance, 3-phenylpropyl phenyl sulfoxide has been shown to be a challenging substrate for reduction using NaSH and HCl in an aqueous medium due to its hydrophobicity.[5]
Reactions Involving the Aromatic Ring
The phenyl group can undergo electrophilic aromatic substitution reactions, although the thioether group is a moderately activating, ortho-, para-directing group.
Spectroscopic Characterization
The structure of phenyl propyl sulfide can be unequivocally confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propyl chain. |
| ¹³C NMR | Resonances for the six unique carbons of the phenyl ring and the three carbons of the propyl group.[2] |
| Mass Spectrometry (GC-MS) | A molecular ion peak at m/z = 152, corresponding to the molecular weight of the compound.[2] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-S stretching. |
Applications in Research and Drug Development
Phenyl propyl sulfide and its derivatives serve as important building blocks in organic synthesis and have potential applications in drug discovery.
-
Precursor for Biologically Active Molecules: The ability to functionalize both the aromatic ring and the alkyl chain, along with the oxidation of the sulfur atom, allows for the synthesis of a diverse range of molecules with potential biological activity.
-
Chiral Sulfoxides: The oxidation of phenyl propyl sulfide to its corresponding sulfoxide creates a chiral center at the sulfur atom. Chiral sulfoxides are valuable auxiliaries and intermediates in asymmetric synthesis.[6]
Safety and Handling
Phenyl propyl sulfide requires careful handling due to its potential hazards.
-
General Handling: Work in a well-ventilated area and wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[7] Use non-sparking tools to prevent ignition from electrostatic discharge.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[7]
-
Ingestion: Rinse the mouth with water and do not induce vomiting. Seek immediate medical attention.[7]
-
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[7] Firefighters should wear self-contained breathing apparatus.[7]
-
Spill Response: In case of a spill, remove all sources of ignition and evacuate personnel to a safe area.[7] Collect the spilled material and place it in a suitable, closed container for disposal.[7]
Conclusion
Phenyl propyl sulfide is a versatile and valuable compound in the field of organic chemistry. Its unique structural features and reactivity make it an important intermediate for the synthesis of a wide array of more complex molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
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- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PHENYL N-PROPYL SULPHIDE. (2025-09-27).
- National Institutes of Health. Phenyl propyl sulfide | C9H12S | CID 13407 - PubChem.
- ChemicalBook. PHENYL N-PROPYL SULPHIDE | 874-79-3.
- Stenutz. phenyl propyl sulfide.
- Taylor & Francis Online. Oxidations of aromatic sulfides promoted by the phthalimide N-oxyl radical (PINO). (2023-01-31).
- Taylor & Francis Online. NaSH-HCl mediated reduction of sulfoxides into sulfides under organic solvent-free reaction conditions. (2020-11-11).
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